ethyl 4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate
Description
Ethyl 4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate (CAS: 902449-77-8, alternative CAS: 1183582-61-7; molecular formula: C₁₁H₁₄N₂O₂S) is a thienopyrrole derivative characterized by a fused thiophene-pyrrole core. Key structural features include:
- A thieno[2,3-b]pyrrole scaffold with a 6H-ring system.
- Substituents: 4-amino, 2,3-dimethyl, and an ethyl ester group at position 3.
Commercial suppliers list it with ≥95% purity, emphasizing its use in pharmaceutical research .
Properties
IUPAC Name |
ethyl 4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c1-4-15-11(14)9-8(12)7-5(2)6(3)16-10(7)13-9/h13H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCXPJSIUSQLTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)SC(=C2C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dimethylthiophene with ethyl cyanoacetate in the presence of a base, followed by cyclization and amination steps. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino-substituted derivatives .
Scientific Research Applications
Antiviral Activity
Ethyl 4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate has shown potential as an antiviral agent. Research indicates that derivatives of thieno[3,2-b]pyrrole exhibit significant inhibitory effects against neurotropic alphaviruses, which are known to cause severe central nervous system infections. In a study involving high-throughput screening of over 50,000 compounds, several thieno[3,2-b]pyrrole derivatives demonstrated potent activity against these viruses with half-maximal inhibitory concentrations (IC50) below 10 µM and selectivity indices greater than 20 .
Cancer Research
The compound's structural characteristics suggest potential applications in oncology. Thieno[3,2-b]pyrrole derivatives have been investigated for their ability to inhibit cancer cell proliferation. For instance, studies have indicated that modifications to the thieno[3,2-b]pyrrole scaffold can enhance cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) analyses have identified specific substitutions that improve the anticancer efficacy of these compounds.
Neuroprotective Effects
Research has also explored the neuroprotective properties of thieno[3,2-b]pyrrole derivatives. These compounds may provide therapeutic benefits in neurodegenerative diseases by modulating neuroinflammatory pathways and protecting neuronal cells from apoptosis. Preliminary studies suggest that this compound could serve as a lead compound for developing neuroprotective agents.
Synthetic Methodologies
In addition to its biological applications, this compound serves as an important intermediate in organic synthesis. Its unique structure allows for various chemical modifications that can lead to the development of new pharmaceuticals and agrochemicals.
Case Study 1: Antiviral Screening
A comprehensive screening study identified this compound as a promising candidate against western equine encephalitis virus (WEEV). The compound was subjected to dose-response assays revealing significant antiviral activity with minimal cytotoxicity in neuronal cell lines. The results highlighted its potential as a therapeutic agent against viral infections with no current effective treatments .
Case Study 2: Cancer Cell Line Testing
In vitro studies on various cancer cell lines demonstrated that thieno[3,2-b]pyrrole derivatives could inhibit cell growth effectively. This compound showed enhanced cytotoxicity compared to traditional chemotherapeutic agents in certain cancer models. The findings suggest a need for further investigation into its mechanism of action and potential clinical applications.
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which ethyl 4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Structural Analogs
Table 1: Key Structural Analogs and Their Features
Key Observations:
- Substituent Effects: The 4-amino group in the target compound enhances nucleophilicity and hydrogen-bonding capacity compared to non-amino analogs like methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate .
- Heterocycle Variation: Replacing thiophene with furan (e.g., furo[2,3-b]pyrrole derivatives) alters electronic properties and solubility. Thieno analogs generally exhibit higher lipophilicity due to sulfur’s polarizability .
- Functional Group Modifications : The ethyl ester (COOEt) in the target compound may improve metabolic stability compared to methyl esters (COOMe) .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Biological Activity
Ethyl 4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate (CAS Number: 902449-77-8) is a heterocyclic compound belonging to the thieno[2,3-b]pyrrole family. This compound has garnered interest in various fields due to its potential biological activities and applications in drug discovery and development.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes:
- Thieno[2,3-b]pyrrole core
- Ethyl ester group
- Amino group
These structural features contribute to its diverse reactivity and biological activity. The molecular weight of this compound is approximately 238.31 g/mol .
The biological activity of this compound is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biological pathways, leading to therapeutic effects.
Anticancer Potential
Recent studies have indicated that compounds with similar structures, such as ethyl 2-amino-pyrrole-3-carboxylates (EAPCs), exhibit potent anticancer activities. These compounds have been shown to affect tubulin polymerization and induce G2/M cell-cycle arrest in various cancer cell lines, including:
- Leiomyosarcoma SK-LMS-1
- Rhabdomyosarcoma RD
- Gastrointestinal stromal tumor GIST-T1
- Ewing's sarcoma A-673
- Osteosarcoma U-2 OS
The mechanism involves the inhibition of tubulin polymerization and induction of apoptosis in tumor cells, suggesting that this compound may share similar anticancer properties due to its structural similarities with EAPCs .
Other Biological Activities
In addition to its anticancer potential, this compound may also exhibit other biological activities related to:
- Antimicrobial properties : Compounds in this class have shown promise against various pathogens.
- Anti-inflammatory effects : Potential modulation of inflammatory pathways could be explored.
Further research is necessary to fully characterize these activities.
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with other thieno[2,3-b]pyrrole derivatives reveals unique properties attributed to its specific substitution pattern. This uniqueness may enhance its efficacy as a therapeutic agent.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Potential anticancer activity |
| Ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate | Structure | Moderate cytotoxicity |
| 2,3-Dimethylthieno[2,3-b]pyrrole derivatives | Structure | Variable activity |
Synthesis and Applications
The synthesis of this compound typically involves cyclization reactions using precursors like 2,3-dimethylthiophene and ethyl cyanoacetate. The reaction conditions often include the use of solvents such as ethanol and catalysts to optimize yield and purity. Its applications extend beyond medicinal chemistry into materials science for developing compounds with specific electronic properties .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ethyl 4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclization reactions, such as the Hemmetsberger–Knittel cyclization of acryloazides, which is effective for constructing fused heterocyclic systems. Reaction parameters like temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., Lewis acids) critically impact yield and purity .
- Validation : Intermediate characterization via -NMR and LC-MS is recommended to track reaction progress. Evidence from related thienopyrrole derivatives suggests yields between 45–70% under optimized conditions .
Q. How is the structural integrity of this compound validated in crystallographic studies?
- Methodology : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard. Hydrogen bonding and π-stacking interactions in the crystal lattice are analyzed to confirm stereochemistry and packing efficiency .
- Contradictions : Discrepancies between experimental and computational bond lengths (e.g., C–N vs. C–S bonds) may arise due to dynamic disorder; refinement with TWINABS is advised for twinned crystals .
Q. What purification techniques are optimal for isolating high-purity samples?
- Methodology : Column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization (ethanol/water mixtures) achieves >95% purity. HPLC with C18 columns and UV detection at 254 nm is used for final purity verification .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Analysis : Divergent bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may stem from assay-specific variables (e.g., cell line selection, IC50 calculation methods). Meta-analysis of dose-response curves across studies (e.g., comparing EC50 values in kinase vs. protease assays) is critical .
- Methodological Fix : Standardize protocols using WHO-recommended cell lines (e.g., HEK293 for cytotoxicity) and validate results via orthogonal assays (e.g., SPR for binding affinity) .
Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?
- Approach : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model electrophilic sites, such as the ester carbonyl or amino group. Fukui indices identify regions prone to nucleophilic attack (e.g., C-2 or C-3 positions of the thieno ring) .
- Validation : Compare computational results with experimental kinetic data (e.g., Hammett plots for substituent effects) .
Q. How does the compound’s stability vary under physiological vs. acidic conditions?
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) in simulated gastric fluid (pH 1.2) and PBS (pH 7.4) quantify hydrolysis rates. LC-MS monitors degradation products (e.g., free carboxylic acid from ester hydrolysis) .
- Key Finding : The ester group is labile in acidic conditions (t½ ~8 hrs at pH 1.2), necessitating prodrug strategies for oral delivery .
Q. What strategies optimize regioselectivity in modifying the 4-amino group?
- Synthetic Design : Protect the amino group with Boc or Fmoc before functionalizing the thieno ring. Mitsunobu reactions or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduce aryl/alkyl substituents while preserving regioselectivity .
- Case Study : Boc-protected analogs show 90% regioselectivity in alkylation vs. 60% for unprotected derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
